{4-[(4-Methoxyphenyl)amino]-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-8-yl}(phenyl)methanone
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Overview
Description
8-BENZOYL-N-(4-METHOXYPHENYL)-1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE is a complex heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse pharmacological activities and are widely used in medicinal chemistry . This particular compound features a triazoloquinoxaline core, which is known for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-BENZOYL-N-(4-METHOXYPHENYL)-1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE typically involves the cyclization of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde . The reaction is facilitated by an oxidation-reduction mechanism using chloranil . This method ensures the formation of the triazoloquinoxaline scaffold with high efficiency.
Industrial Production Methods
Industrial production of this compound can be scaled up using microwave-mediated, catalyst-free synthesis methods. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides, resulting in high yields and broad substrate scope . The reaction conditions are optimized to ensure good functional group tolerance and scalability .
Chemical Reactions Analysis
Types of Reactions
8-BENZOYL-N-(4-METHOXYPHENYL)-1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chloranil is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) is often employed for reduction reactions.
Substitution: Nucleophilic reagents such as amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with potential therapeutic applications .
Scientific Research Applications
8-BENZOYL-N-(4-METHOXYPHENYL)-1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-BENZOYL-N-(4-METHOXYPHENYL)-1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in cancer angiogenesis . By blocking the VEGFR-2 signaling pathway, the compound effectively suppresses tumor growth .
Comparison with Similar Compounds
Similar Compounds
Olaquindox: An antibiotic with a quinoxaline core.
Echinomycin: A quinoxaline-containing antibiotic.
Atinoleutin: Another quinoxaline derivative with antimicrobial properties.
Uniqueness
8-BENZOYL-N-(4-METHOXYPHENYL)-1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE stands out due to its unique triazoloquinoxaline scaffold, which imparts distinct pharmacological properties.
Properties
Molecular Formula |
C24H19N5O2 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
[4-(4-methoxyanilino)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]-phenylmethanone |
InChI |
InChI=1S/C24H19N5O2/c1-15-27-28-24-23(25-18-9-11-19(31-2)12-10-18)26-20-13-8-17(14-21(20)29(15)24)22(30)16-6-4-3-5-7-16/h3-14H,1-2H3,(H,25,26) |
InChI Key |
JDCNZFFAGRCNMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=CC(=C3)C(=O)C4=CC=CC=C4)N=C2NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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